molecular formula C10H6BrF3N2O2 B1428746 Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1121058-16-9

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1428746
M. Wt: 323.07 g/mol
InChI Key: ODFVXLIVKPXGCE-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridine is a fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 . The reaction proceeded smoothly with yields ranging from good to excellent and tolerated various functional groups such as fluoro, chloro, methyl and methoxy groups .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is used in the synthesis of various heterocyclic compounds. Research has shown its involvement in reactions with 2-aminopyridines and related compounds to produce novel derivatives (Imafuku, Miyashita, & Kikuchi, 2003).
  • Another study explored its structural properties, finding that the imidazo[1,2-a]pyridine group is essentially planar (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Chemical Synthesis and Reactions

  • The compound is involved in the creation of novel imidazo[1,2-a]pyrimidine compounds, showcasing its versatility in heterocyclic chemistry (Liu, 2013).
  • A study on the transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines demonstrated the compound's potential in regioselective functionalization (Zhou, Xu, & Zhang, 2019).
  • Research into the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, including this compound, has been conducted to explore its chemical properties (Du Hui-r, 2014).

Application in Organic Chemistry

  • The compound is integral in the synthesis of fluorocarbon derivatives of nitrogen, showcasing its role in creating diverse nitrogen-heterocycles (Banks & Thomson, 1984).
  • It is also used in the synthesis of rearranged imidazo[1,2-a]pyridines and indoles, indicating its reactivity and usefulness in producing complex organic molecules (Khalafy, Setamdideh, & Dilmaghani, 2002).

Fluorescent Properties

  • Studies on the fluorescent properties of imidazo(1,2-a)pyridine-based compounds, including methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, contribute to the search for novel fluorescent organic compounds (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Antiprotozoal Activity

properties

IUPAC Name

methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-4-16-3-5(11)2-6(8(16)15-7)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFVXLIVKPXGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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